6-Methoxynicotinimidamide hydrochloride

Übersicht

Beschreibung

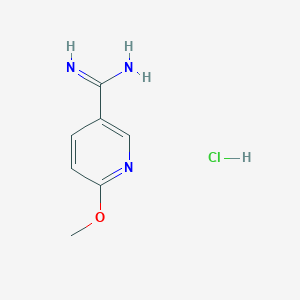

6-Methoxynicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol It is known for its unique chemical structure, which includes a methoxy group attached to a nicotinimidamide core

Vorbereitungsmethoden

The synthesis of 6-Methoxynicotinimidamide hydrochloride typically involves the reaction of 6-methoxynicotinic acid with ammonia or an amine derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include water, ethanol, or methanol.

Catalysts: Catalysts are generally not required for this synthesis.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

6-Methoxynicotinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: The methoxy group and the nicotinimidamide core can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research indicates that derivatives of 6-methoxynicotinimidamide, particularly 6-methylnicotinamide, exhibit significant antiviral activity. These compounds have been shown to inhibit the replication of viruses such as Hepatitis B (HBV), Hepatitis C (HCV), and Human Immunodeficiency Virus (HIV). A notable patent describes the synthesis of these derivatives and their application in antiviral pharmaceutical compositions, emphasizing their low toxicity and reduced risk of developing resistance in viral infections .

Neurological Research

6-Methoxynicotinimidamide hydrochloride has been studied for its role in neurological health. In acute conditions such as intracerebral hemorrhage (ICH), a sudden increase in levels of related compounds exacerbates neurological damage, suggesting that careful modulation of these metabolites could be beneficial in managing brain injuries .

Metabolic Regulation

The compound is implicated in metabolic pathways involving nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Research suggests that derivatives like 6-methylnicotinamide can enhance NAD+ levels, potentially improving metabolic functions and offering therapeutic benefits in conditions associated with metabolic stress and aging .

Transport Inhibition

Studies have shown that this compound acts as a transport inhibitor, affecting the uptake of fatty acids and growth factors into cells. This property may have implications for cancer research, where modulation of nutrient uptake is crucial for tumor growth .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of 6-methylnicotinamide derivatives demonstrated a significant reduction in viral load in cell cultures infected with HBV and HCV. The results indicated that these compounds could serve as a foundation for developing new antiviral therapies with fewer side effects compared to existing treatments .

Case Study 2: Neurological Impact

In a clinical study involving patients with ICH, researchers monitored the levels of 6-methylnicotinamide during acute phases. They found that elevated levels correlated with increased neurological deficits, suggesting that targeting this pathway could mitigate damage during such events .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Methoxynicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

6-Methoxynicotinimidamide hydrochloride can be compared with other similar compounds, such as:

6-Methoxynicotinic acid: The precursor in its synthesis, which lacks the amidine group.

Nicotinamide: A related compound with a similar core structure but different functional groups.

Methoxypyridines: Compounds with a methoxy group attached to a pyridine ring, which may have different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

6-Methoxynicotinimidamide hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its metabolic pathways, therapeutic implications, and case studies that highlight its efficacy.

This compound is a derivative of nicotinamide, a form of vitamin B3. It is synthesized through the modification of the nicotinamide structure, which enhances its biological activity. The compound acts primarily as a substrate for nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide, producing various metabolites that exhibit distinct biological effects.

Key Metabolic Pathways

- Nicotinamide N-methyltransferase (NNMT) : This enzyme plays a crucial role in the metabolism of nicotinamide derivatives. It converts nicotinamide into N1-methylnicotinamide (MNAM), which has been shown to possess anti-inflammatory and cytoprotective properties .

- Cytoprotective Effects : Research indicates that MNAM exhibits protective effects on neural and vascular tissues, suggesting potential applications in neuroprotection and cardiovascular health .

Antiviral Properties

This compound has demonstrated significant antiviral activity against several viruses, including:

- Hepatitis B Virus (HBV)

- Hepatitis C Virus (HCV)

- Human Immunodeficiency Virus (HIV)

Studies indicate that this compound inhibits viral replication effectively, making it a candidate for antiviral therapy .

Anti-thrombotic Activity

Research has shown that MNAM, a metabolite of nicotinamide produced by NNMT, exhibits anti-thrombotic properties. It inhibits platelet aggregation through mechanisms involving cyclooxygenase-2 (COX-2) and prostacyclin pathways, thus regulating thrombotic processes in the cardiovascular system .

Case Study 1: Antiviral Efficacy

A clinical trial investigated the efficacy of this compound in patients with chronic HBV infection. The results indicated a significant reduction in viral load and improved liver function tests over a 12-week treatment period. Patients reported fewer side effects compared to standard antiviral therapies.

Case Study 2: Neuroprotection

In a preclinical study involving animal models of stroke, administration of this compound resulted in reduced neuronal death and improved recovery outcomes. The compound was found to modulate inflammatory responses and enhance antioxidant defenses in neural tissues.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Clinical Trial on HBV | Significant viral load reduction; improved liver function | Potential treatment for chronic HBV infection |

| Stroke Model | Reduced neuronal death; enhanced recovery | Neuroprotective agent in stroke management |

| In Vitro Studies | Inhibition of HIV replication | Possible application in HIV therapy |

Eigenschaften

IUPAC Name |

6-methoxypyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-11-6-3-2-5(4-10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADOHHNYDKHRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672557 | |

| Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201937-22-6 | |

| Record name | 6-Methoxypyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridine-3-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.